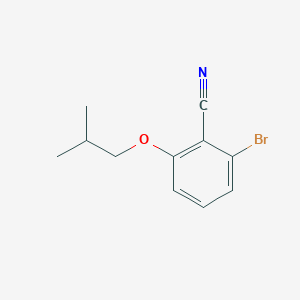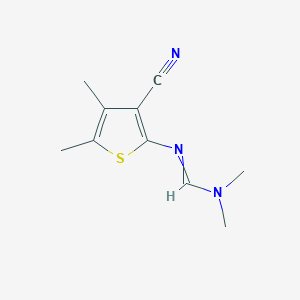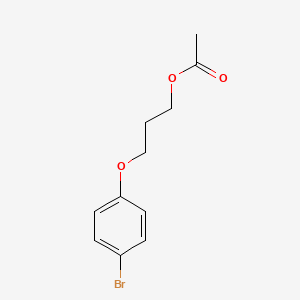
4-(Methoxycarbonyl)furan-2-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)furan-2-carboxylic acid is an organic compound with the molecular formula C7H6O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, with a methoxycarbonyl group (an ester) and a carboxylic acid group attached at the fourth and second positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methoxycarbonyl)furan-2-carboxylic acid can be synthesized through various methods. One common approach involves the copper-catalyzed reaction of furan, furfural, 2-acetylfuran, or furan-2-carboxylic acid with carbon tetrachloride and methanol . The reaction conditions typically include the use of a copper catalyst and specific temperature and pressure settings to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield furan-2-carboxylic acid and methanol.
Decarboxylation: The carboxylic acid group can undergo decarboxylation under acidic or basic conditions, releasing carbon dioxide and forming a new molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Decarboxylation: Requires acidic or basic conditions, often with heating to facilitate the reaction.
Major Products Formed
Hydrolysis: Furan-2-carboxylic acid and methanol.
Decarboxylation: A new molecule formed by the removal of the carboxyl group.
Scientific Research Applications
4-(Methoxycarbonyl)furan-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: Its functional groups serve as reactive sites for further chemical transformations, leading to the synthesis of more complex molecules.
Medicinal Chemistry: The furan ring is a common scaffold in bioactive molecules, making this compound a potential starting material for drug development.
Material Science: Its structure may be of interest for designing novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)furan-2-carboxylic acid involves its functional groups participating in various chemical reactions. The ester and carboxylic acid groups can undergo hydrolysis and decarboxylation, respectively, leading to the formation of new molecules. These reactions are facilitated by specific catalysts and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Similar structure but lacks the methoxycarbonyl group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylic acid groups and two ester groups.
Uniqueness
4-(Methoxycarbonyl)furan-2-carboxylic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the furan ring.
Properties
IUPAC Name |
4-methoxycarbonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXXQCGMMNAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-19-7 | |
| Record name | 4-(methoxycarbonyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)











